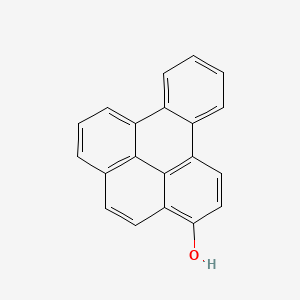
Benzo(e)pyren-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(e)pyren-3-ol is an organic compound with the molecular formula C20H12O. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is a derivative of benzo(e)pyrene. This compound is characterized by its pentacyclic structure, which consists of fused benzene rings. This compound is known for its presence in various environmental pollutants and is often studied for its potential health effects and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo(e)pyren-3-ol typically involves the functionalization of the pyrene nucleus. One common method is the indirect synthesis, which includes steps such as reduction, transannular ring closures, and cyclizations of biphenyl intermediates
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced through controlled pyrolysis of organic materials, such as coal tar and petroleum residues, followed by purification processes to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(e)pyren-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, quinones, and various substituted pyrenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzo(e)pyren-3-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Medicine: Studies on this compound contribute to the development of therapeutic strategies for diseases related to PAH exposure.
Industry: It is used in the development of materials with specific photophysical and electronic properties.
Wirkmechanismus
The mechanism of action of benzo(e)pyren-3-ol involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form adducts with DNA, causing mutations and potentially leading to carcinogenesis . The primary molecular targets include guanine bases in DNA, and the pathways involved are related to the activation of cytochrome P450 enzymes and subsequent DNA damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo(a)pyrene
- Cyclopentapyrenes
- Dibenzopyrenes
- Indenopyrenes
- Naphthopyrenes
Comparison
Benzo(e)pyren-3-ol is unique due to its specific hydroxylation at the 3-position, which distinguishes it from other PAHs like benzo(a)pyrene. This hydroxyl group influences its chemical reactivity and biological interactions. Compared to other similar compounds, this compound has distinct photophysical properties and a unique pattern of metabolic activation .
Eigenschaften
CAS-Nummer |
77508-02-2 |
|---|---|
Molekularformel |
C20H12O |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
benzo[e]pyren-3-ol |
InChI |
InChI=1S/C20H12O/c21-18-11-10-16-14-6-2-1-5-13(14)15-7-3-4-12-8-9-17(18)20(16)19(12)15/h1-11,21H |
InChI-Schlüssel |
NHSIJWBECBREEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC5=C4C2=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)

![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
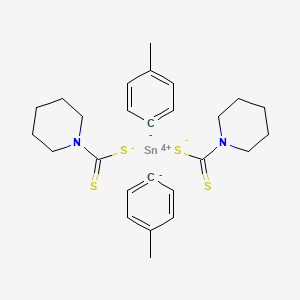
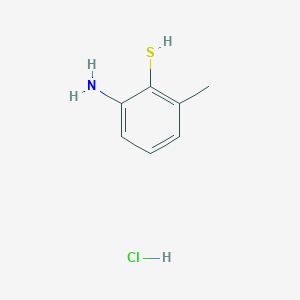

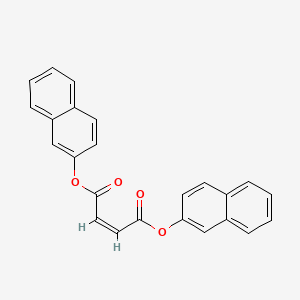

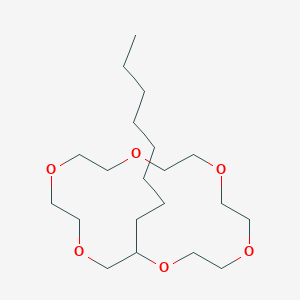


![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

